molecular formula C14H10ClN3O2S B2415658 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 921863-02-7

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2415658
CAS RN: 921863-02-7
M. Wt: 319.76
InChI Key: KSXWNHRHGPZAMN-UHFFFAOYSA-N
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Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, commonly known as CTAP, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of oxadiazole derivatives and has been shown to have a wide range of biological activities.

Scientific Research Applications

Antibacterial Activity

Compounds derived from N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide have been explored for their antibacterial properties. A study by K. Ramalingam et al. (2019) synthesized derivatives of this compound and found them to have significant antibacterial activity. Similarly, Kashif Iqbal et al. (2017) synthesized acetamide derivatives with azinane and 1,3,4-oxadiazole cores, showing moderate inhibitory effects against various bacterial strains.

Antimicrobial Evaluation

The antimicrobial properties of these compounds are also a focus of research. For example, D. Joshi and K. Parikh (2013) synthesized chalcones-bearing 1,3,4-oxadiazole derivatives with notable antimicrobial activity against resistant bacteria and fungi.

Enzyme Inhibition

Compounds based on N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide show potential as enzyme inhibitors. The study by S. Rasool et al. (2015) reported the synthesis of derivatives with promising enzyme inhibition activity.

Anticancer Properties

Research also extends to the potential anticancer applications of these compounds. V. Adimule et al. (2014) synthesized novel derivatives with significant anticancer properties, especially against specific cell lines.

Molecular Docking Studies

Molecular docking studies, such as those conducted by Muhammadasim Raza Basra et al. (2019), explore the interaction of these compounds with biological targets, indicating their potential in drug development.

Other Applications

These compounds are also being studied for their role in other biological activities, including anti-inflammatory and anti-thrombotic effects, as evidenced in the research by Muhammadasim Raza Basra et al. (2019).

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-11-6-2-1-5-10(11)13-17-18-14(20-13)16-12(19)8-9-4-3-7-21-9/h1-7H,8H2,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXWNHRHGPZAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

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